![molecular formula C10H14O2 B14375244 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one CAS No. 90162-74-6](/img/structure/B14375244.png)
4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one involves several steps. One common synthetic route includes the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentane-carboxylate . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a precursor for the development of bioactive compounds. In medicine, its derivatives could potentially be explored for therapeutic applications. Industrially, it can be utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one can be compared with other spirocyclic compounds such as 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride and 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
90162-74-6 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-8(2)10(12-9(7)11)5-3-4-6-10/h8H,1,3-6H2,2H3 |
Clé InChI |
CJJRKLRCAVRHEH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C)C(=O)OC12CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


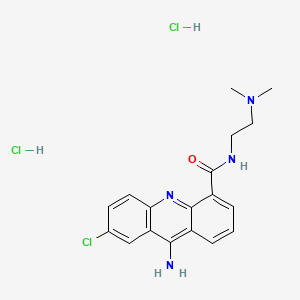


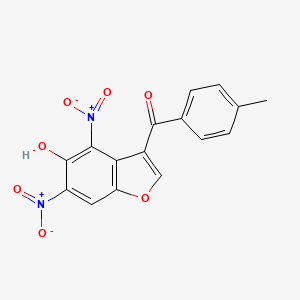
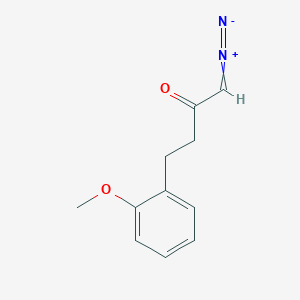
methanone](/img/structure/B14375190.png)

![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
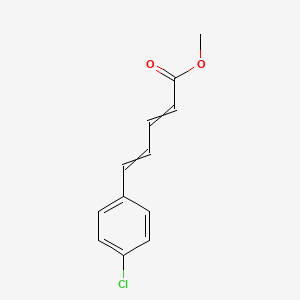
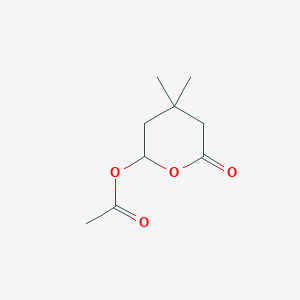
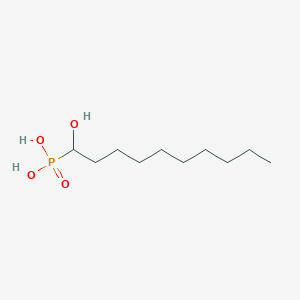

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
